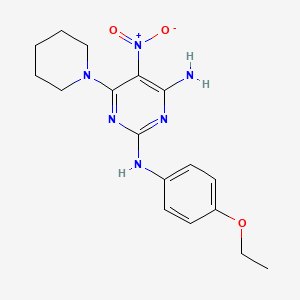
N~2~-(4-ethoxyphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-etoxi fenil)-5-nitro-6-(piperidin-1-il)pirimidina-2,4-diamina es un compuesto orgánico sintético que pertenece a la clase de derivados de pirimidina. Este compuesto se caracteriza por la presencia de un anillo de pirimidina sustituido con un grupo nitro, un grupo etoxi fenil y un grupo piperidinil. Ha despertado interés en la investigación científica debido a sus posibles actividades biológicas y aplicaciones en varios campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N2-(4-etoxi fenil)-5-nitro-6-(piperidin-1-il)pirimidina-2,4-diamina generalmente implica reacciones de varios pasos a partir de materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirimidina: El núcleo de pirimidina se puede sintetizar mediante la ciclización de precursores apropiados, como derivados de 2-aminopirimidina.
Introducción del grupo nitro: El grupo nitro se puede introducir mediante reacciones de nitración utilizando reactivos como ácido nítrico o una mezcla de ácido nítrico y ácido sulfúrico.
Sustitución con el grupo etoxi fenil: El grupo etoxi fenil se puede introducir mediante reacciones de sustitución aromática nucleofílica utilizando haluros de etoxi fenil.
Unión del grupo piperidinil: El grupo piperidinil se puede unir mediante reacciones de sustitución nucleofílica utilizando piperidina y grupos salientes apropiados.
Métodos de producción industrial
La producción industrial de N2-(4-etoxi fenil)-5-nitro-6-(piperidin-1-il)pirimidina-2,4-diamina puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y optimización de procesos para minimizar los subproductos y los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
N~2~-(4-etoxi fenil)-5-nitro-6-(piperidin-1-il)pirimidina-2,4-diamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como cloruro de estaño (II) o polvo de hierro en condiciones ácidas.
Sustitución: El grupo etoxi se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno con un catalizador de paladio.
Reducción: Cloruro de estaño (II) en ácido clorhídrico o polvo de hierro en ácido acético.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales formados
Reducción: Formación de N2-(4-etoxi fenil)-5-amino-6-(piperidin-1-il)pirimidina-2,4-diamina.
Sustitución: Formación de derivados con diferentes sustituyentes en el anillo fenilo.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como inhibidor de enzimas o receptores específicos.
Medicina: Se ha explorado su potencial anticancerígeno, antimicrobiano y antiinflamatorio.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N2-(4-etoxi fenil)-5-nitro-6-(piperidin-1-il)pirimidina-2,4-diamina implica su interacción con objetivos moleculares específicos. Puede actuar inhibiendo enzimas o receptores involucrados en vías biológicas críticas. Por ejemplo, podría inhibir la dihidrofolato reductasa (DHFR), interfiriendo así con la síntesis de ADN y la proliferación celular. El grupo nitro también puede desempeñar un papel en la generación de especies reactivas de oxígeno (ROS), lo que lleva a estrés oxidativo y muerte celular en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- N~2~-(4-metoxi fenil)-5-nitro-6-(piperidin-1-il)pirimidina-2,4-diamina
- N~2~-(4-etoxi fenil)-5-amino-6-(piperidin-1-il)pirimidina-2,4-diamina
- N~2~-(4-etoxi fenil)-5-nitro-6-(morfolin-1-il)pirimidina-2,4-diamina
Singularidad
N~2~-(4-etoxi fenil)-5-nitro-6-(piperidin-1-il)pirimidina-2,4-diamina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia del grupo etoxi y el grupo piperidinil pueden mejorar su solubilidad y biodisponibilidad, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C17H22N6O3 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-N-(4-ethoxyphenyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22N6O3/c1-2-26-13-8-6-12(7-9-13)19-17-20-15(18)14(23(24)25)16(21-17)22-10-4-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H3,18,19,20,21) |
Clave InChI |
RCBYAAUVPFGNNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCCC3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dimethyl-1-phenyl-3-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11254277.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B11254280.png)
![N-(furan-2-ylmethyl)-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11254282.png)
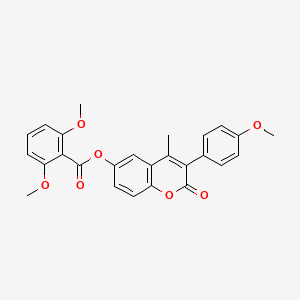
![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11254292.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11254300.png)
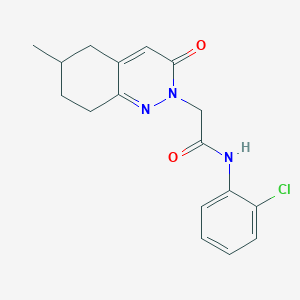
![2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11254320.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11254324.png)
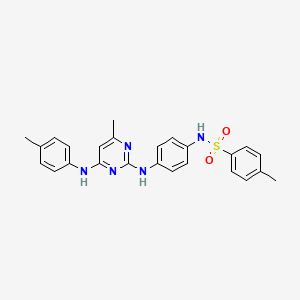
![5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11254333.png)
![4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B11254346.png)
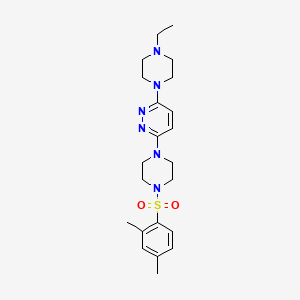
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11254361.png)
